2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207892
InChI: InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17)
SMILES:
Molecular Formula: C9H4F6O2
Molecular Weight: 258.12 g/mol

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

CAS No.:

VCID: VC18207892

Molecular Formula: C9H4F6O2

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid -

Description

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is a synthetic organic compound with a unique chemical structure. It belongs to the class of fluorinated compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their distinct physical and chemical properties. This compound is characterized by its molecular formula C₉H₄F₆O₂ and molecular weight of 258.12 g/mol .

Synthesis and Preparation

The synthesis of 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar fluorinated compounds are often prepared using methods involving fluorination reactions, Friedel-Crafts acylation, or other advanced organic synthesis techniques.

Potential Applications

Fluorinated compounds like 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid are of interest in various fields due to their unique properties:

  • Pharmaceuticals: Fluorine-containing compounds are common in pharmaceuticals due to their ability to enhance drug efficacy and bioavailability. They can participate in drug design by modifying the pharmacokinetic properties of active pharmaceutical ingredients.

  • Agrochemicals: Fluorinated compounds are used in pesticides and herbicides because they can improve the stability and effectiveness of these chemicals in the environment.

  • Materials Science: Fluorinated materials are used in non-stick coatings, waterproofing agents, and other applications where low friction and high chemical resistance are required.

Product Name 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Molecular Formula C9H4F6O2
Molecular Weight 258.12 g/mol
IUPAC Name 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17)
Standard InChIKey RBAPACVKUFJQEI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F
PubChem Compound 155970242
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator